molecular formula C10H9NO3S B2912838 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid CAS No. 41405-51-0

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid

Cat. No.: B2912838
CAS No.: 41405-51-0
M. Wt: 223.25
InChI Key: QUSAZJGKDUUSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is a chemical compound that belongs to the class of benzooxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzooxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzooxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzooxazole and thioxo moieties. These interactions can modulate biological pathways and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoxazolethiol: Similar in structure but lacks the propionic acid moiety.

    2-Benzothiazolethiol: Contains a sulfur atom in the thiazole ring instead of the oxygen atom in the benzooxazole ring.

    2-Benzimidazolethiol: Contains a nitrogen atom in the imidazole ring instead of the oxygen atom in the benzooxazole ring.

Uniqueness

3-(2-Thioxo-benzooxazol-3-yl)-propionic acid is unique due to the presence of both the benzooxazole ring and the propionic acid moiety

Properties

IUPAC Name

3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)14-10(11)15/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSAZJGKDUUSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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